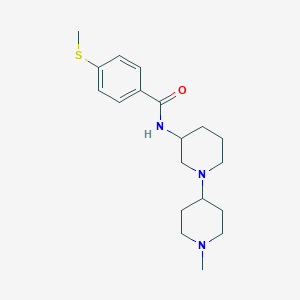

![molecular formula C15H12N4O B4531716 5-[3-(1H-pyrazol-5-yl)phenyl]nicotinamide](/img/structure/B4531716.png)

5-[3-(1H-pyrazol-5-yl)phenyl]nicotinamide

Vue d'ensemble

Description

5-[3-(1H-pyrazol-5-yl)phenyl]nicotinamide is a useful research compound. Its molecular formula is C15H12N4O and its molecular weight is 264.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 264.10111102 g/mol and the complexity rating of the compound is 349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antifungal Activity

A study by Liu et al. (2020) explored the synthesis of novel 5-(nicotinamido)-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives, revealing that compound 5IV-d exhibited significant antifungal activity against several fruit and main crop disease fungi. This compound also showed excellent inhibitory effects against succinate dehydrogenase (SDH) enzymes, suggesting its potential as a potent SDH inhibitor with practical agricultural applications (Liu et al., 2020).

Anticancer Properties

Research by Ananda et al. (2016) found that novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives possess cytotoxic effects against breast cancer and leukemic cells. Specifically, the compound 3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl) pyridine showed the ability to induce cell death by activating apoptosis in cancer cells, making it a potential candidate for cancer treatment (Ananda et al., 2016).

Antibacterial and Antihyperglycemic Agents

Kenchappa et al. (2017) synthesized coumarin derivatives containing pyrazole and indenone rings, which showed promising antioxidant and antihyperglycemic activities. These compounds demonstrated significant glucose concentration decreases in streptozotocin–nicotinamide-induced adult Wistar rats, indicating their potential as antidiabetic agents (Kenchappa et al., 2017).

Inhibition of NAMPT Enzyme

Zheng et al. (2013) identified amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). These compounds exhibited nanomolar antiproliferation activities against human tumor lines in vitro and demonstrated in vivo efficacy in a mouse xenograft tumor model, suggesting their potential in cancer therapy (Zheng et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds such as phenyl-5-(1h-pyrazol-3-yl)-1,3-thiazole have been found to target hematopoietic prostaglandin d synthase . This enzyme plays a crucial role in the production of prostaglandin D2, a mediator involved in various physiological processes including inflammation and pain perception .

Biochemical Pathways

If it indeed targets hematopoietic prostaglandin d synthase like its analogs, it could potentially influence the prostaglandin synthesis pathway . This would have downstream effects on various physiological processes regulated by prostaglandins, such as inflammation and pain perception.

Orientations Futures

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Propriétés

IUPAC Name |

5-[3-(1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O/c16-15(20)13-7-12(8-17-9-13)10-2-1-3-11(6-10)14-4-5-18-19-14/h1-9H,(H2,16,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCYYQVXPITTKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CN=C2)C(=O)N)C3=CC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-[(3S*,4R*)-4-hydroxytetrahydrofuran-3-yl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4531647.png)

![3-(3-chlorophenyl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(2-hydroxyphenyl)-N-methylpropanamide](/img/structure/B4531655.png)

![9-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-6-oxa-9-azaspiro[4.5]decane trifluoroacetate](/img/structure/B4531659.png)

![(8R*,9aS*)-2-(2-furylmethyl)-8-hydroxytetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4531674.png)

![2-(benzyl{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B4531680.png)

![methyl (2S,4S)-1-methyl-4-{[4-methyl-3-(1H-pyrrol-1-yl)benzoyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4531684.png)

![[2-(2,4-dimethyl-1,3-thiazol-5-yl)phenyl]methanol](/img/structure/B4531714.png)

![N-(2-hydroxyethyl)-N-[4-(methylthio)benzyl]pent-4-ynamide](/img/structure/B4531722.png)

![2-{[(3,5-dimethyl-4,5-dihydroisoxazol-5-yl)methyl]amino}-N-(2-methoxybenzyl)acetamide](/img/structure/B4531727.png)

![N-ethyl-N-(2-methyl-2-propen-1-yl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4531731.png)

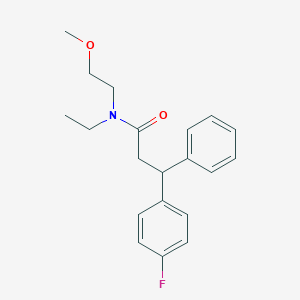

![2-{4-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1-piperazinyl}-N,N-dimethylacetamide](/img/structure/B4531738.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)isonicotinamide](/img/structure/B4531741.png)